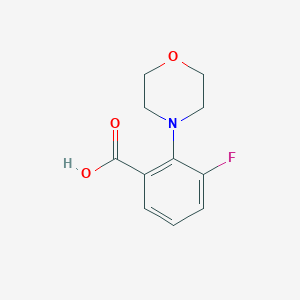

3-Fluoro-2-morpholin-4-ylbenzoic acid

Description

3-Fluoro-2-morpholin-4-ylbenzoic acid is a fluorinated benzoic acid derivative featuring a morpholine ring substituted at the 2-position of the aromatic ring. The fluorine atom at the 3-position enhances the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs, while the morpholine substituent introduces steric bulk and polar characteristics.

Properties

IUPAC Name |

3-fluoro-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDFICMLDMOOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Acidity and Solubility

Comparison Compound 1: 4-Fluoro-2-(phenylamino)benzoic Acid ()

- Structure: Fluorine at 4-position, phenylamino group at 2-position.

- Acidity : The fluorine at the 4-position exerts a weaker electron-withdrawing effect compared to the 3-fluoro substitution in the target compound, leading to a slightly higher pKa (~3.2–3.5).

- Solubility: The phenylamino group in reduces water solubility due to hydrophobic interactions, whereas the morpholine group in 3-fluoro-2-morpholin-4-ylbenzoic acid enhances solubility via hydrogen bonding .

Comparison Compound 2 : 3-Chloro-4-fluoro-2-methylbenzoic Acid ()

- Structure : Chlorine at 3-position, fluorine at 4-position, methyl group at 2-position.

- Acidity : The chlorine atom (stronger electron-withdrawing effect) lowers the pKa (~2.0–2.5) compared to the target compound.

| Property | This compound | 4-Fluoro-2-(phenylamino)benzoic Acid | 3-Chloro-4-fluoro-2-methylbenzoic Acid |

|---|---|---|---|

| pKa | ~2.5–3.0 | ~3.2–3.5 | ~2.0–2.5 |

| Water Solubility | Moderate (morpholine enhances H-bonding) | Low (hydrophobic phenylamino group) | Low (non-polar methyl group) |

| Synthetic Complexity | High (morpholine coupling required) | Moderate (aryl amination) | Low (alkylation straightforward) |

Conformational and Computational Insights

provides computational data on 3-chloro-4-fluoro-2-methylbenzoic acid, showing a planar aromatic ring with intramolecular hydrogen bonding.

Key Differentiators of this compound

- Solubility-Polarity Balance: The morpholine group offers superior solubility compared to methyl or phenylamino substituents, making it advantageous for drug formulations.

- Electronic Effects : The 3-fluoro substitution provides optimal acidity for ionization under physiological conditions, enhancing bioavailability.

- Synthetic Challenges : Morpholine coupling requires specialized reagents (e.g., Buchwald-Hartwig conditions), increasing synthesis complexity relative to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.